Ethyl 4-{[(biphenyl-4-ylcarbonyl)carbamothioyl]amino}benzoate
Overview
Description
Ethyl 4-{[(biphenyl-4-ylcarbonyl)carbamothioyl]amino}benzoate is a complex organic compound with the molecular formula C23H20N2O3S and a molecular weight of 404.48 g/mol This compound is characterized by its unique structure, which includes a biphenyl group, a carbamothioyl group, and an ethyl ester of benzoic acid
Preparation Methods
The synthesis of Ethyl 4-{[(biphenyl-4-ylcarbonyl)carbamothioyl]amino}benzoate involves several steps. One common synthetic route includes the reaction of biphenyl-4-carbonyl chloride with thiourea to form the intermediate biphenyl-4-ylcarbonylthiourea. This intermediate is then reacted with ethyl 4-aminobenzoate under specific conditions to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Chemical Reactions Analysis
Ethyl 4-{[(biphenyl-4-ylcarbonyl)carbamothioyl]amino}benzoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Ethyl 4-{[(biphenyl-4-ylcarbonyl)carbamothioyl]amino}benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Ethyl 4-{[(biphenyl-4-ylcarbonyl)carbamothioyl]amino}benzoate involves its interaction with specific molecular targets. The biphenyl group allows the compound to interact with hydrophobic pockets in proteins, while the carbamothioyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 4-{[(biphenyl-4-ylcarbonyl)carbamothioyl]amino}benzoate can be compared with other similar compounds such as:
Ethyl 4-{[(3-morpholinopropyl)amino]carbothioyl}amino)benzoate: This compound has a similar structure but includes a morpholine group, which can alter its chemical and biological properties.
Benzoic acid derivatives: Other derivatives of benzoic acid with different substituents can exhibit varying degrees of biological activity and chemical reactivity.
This compound stands out due to its unique combination of a biphenyl group and a carbamothioyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[(4-phenylbenzoyl)carbamothioylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-2-28-22(27)19-12-14-20(15-13-19)24-23(29)25-21(26)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-15H,2H2,1H3,(H2,24,25,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWDSOWNWYBJAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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